

2,3,4,5,6-Pentabromoaniline melting point and boiling point.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5,6-Pentabromoaniline

Cat. No.: B129659

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of
2,3,4,5,6-Pentabromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,4,5,6-Pentabromoaniline**, a highly halogenated aromatic amine. The document details its core physicochemical properties, including its melting and boiling points, and offers insights into its synthetic pathways and analytical characterization. Designed for professionals in research and drug development, this paper explains the causality behind experimental choices, outlines safety protocols, and discusses the compound's relevance as a synthetic building block. The information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Polyhalogenated Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.^{[1][2]} The introduction of halogen substituents onto the aniline ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making these compounds versatile building blocks for drug discovery.^{[2][3]} Specifically, polybrominated anilines serve as key intermediates in the synthesis of complex molecules, including kinase

inhibitors for oncology and potent fire retardants.[\[3\]](#)[\[4\]](#)[\[5\]](#) **2,3,4,5,6-Pentabromoaniline** ($C_6H_2Br_5N$) represents a near-fully substituted aniline, offering a unique chemical handle for further functionalization. Understanding its fundamental properties is the first step toward harnessing its synthetic potential.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, purification, and reaction setup. The high degree of bromination in **2,3,4,5,6-Pentabromoaniline** results in a high molecular weight and strong intermolecular forces, leading to its solid nature at room temperature and a high melting point.

Table 1: Physicochemical Data for **2,3,4,5,6-Pentabromoaniline**

Property	Value	Source
CAS Number	13665-98-0	[4] [6] [7]
Molecular Formula	$C_6H_2Br_5N$	[7]
Molecular Weight	487.61 g/mol	[7]
Melting Point	226 °C	[4]
Boiling Point	392.8 ± 37.0 °C (Predicted)	[4]
Density	2.824 ± 0.06 g/cm ³ (Predicted)	[4]
Appearance	Solid (Form may vary)	N/A

Note: The boiling point and density are predicted values, as experimental determination at such high temperatures can lead to decomposition.

Synthesis and Characterization: An Experimental Framework

The synthesis of polyhalogenated anilines typically proceeds via electrophilic aromatic substitution. The amino group (-NH₂) of aniline is a powerful activating group, directing incoming electrophiles (in this case, bromine) to the ortho and para positions.[\[5\]](#)[\[8\]](#)

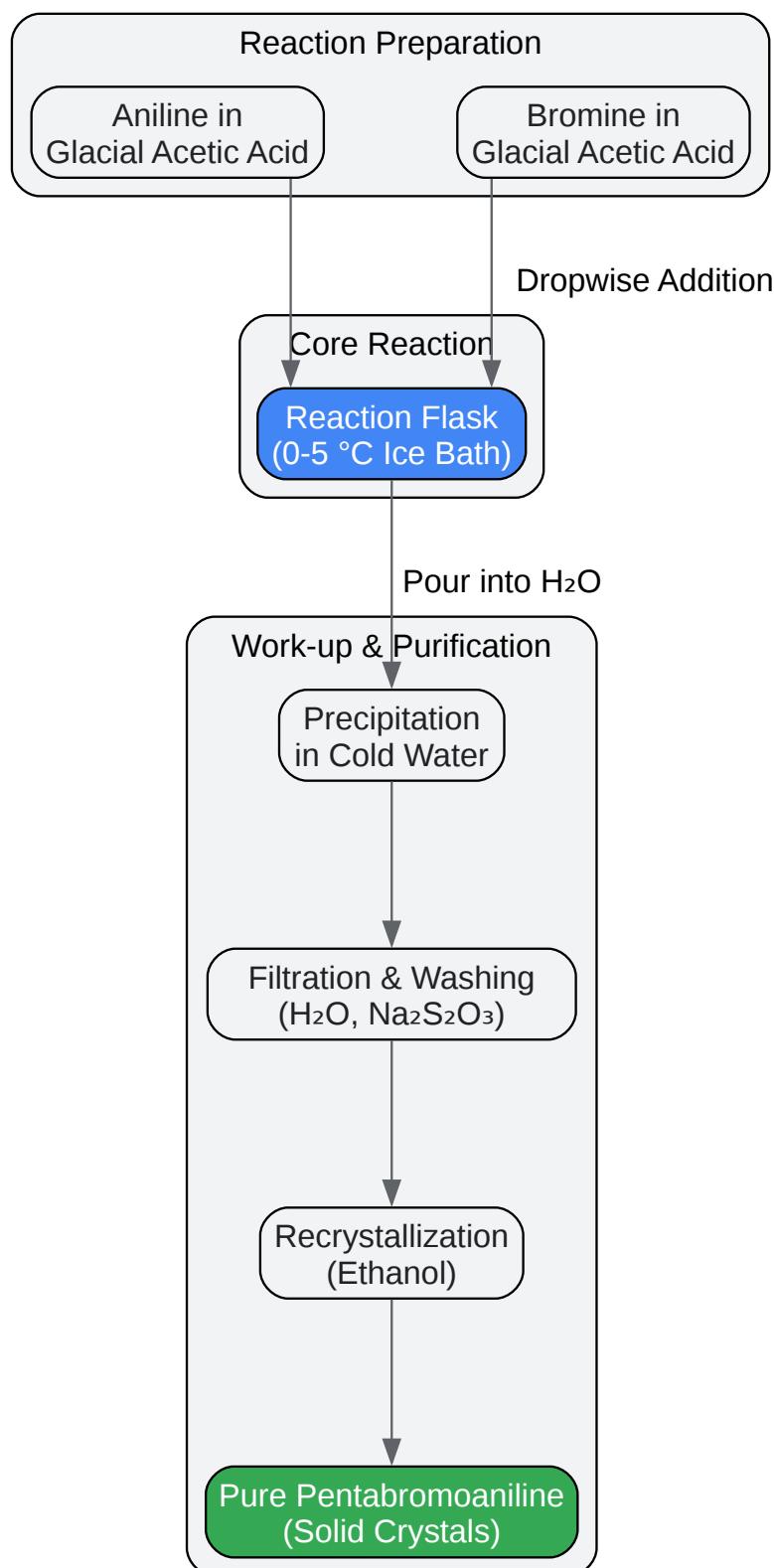
Synthetic Protocol: Electrophilic Bromination

The preparation of **2,3,4,5,6-Pentabromoaniline** involves the exhaustive bromination of an aniline derivative. While direct pentabromination of aniline is challenging, the following protocol outlines the general and trusted methodology for synthesizing highly brominated anilines, such as the well-documented synthesis of 2,4,6-tribromoaniline, which serves as a foundational model.^{[9][10][11]}

Objective: To synthesize a polybrominated aniline via electrophilic substitution.

Materials:

- Aniline or a suitable aniline precursor
- Glacial Acetic Acid (Solvent)
- Molecular Bromine (Br_2) or Bromine in Acetic Acid
- Ice Bath
- Sodium Thiosulfate (for quenching excess bromine)
- Ethanol (for recrystallization)


Step-by-Step Methodology:

- Reaction Setup: Dissolve the starting aniline (e.g., 5 mL) in glacial acetic acid (e.g., 90 mL) within a conical flask.^[9] The use of acetic acid as a solvent is critical; it is polar enough to dissolve the aniline salt but is resistant to oxidation by bromine.
- Temperature Control: Place the flask in an ice bath to cool the solution. This is a crucial step to control the reaction rate. Electrophilic bromination of activated rings is highly exothermic, and uncontrolled temperature can lead to side products and safety hazards.
- Reagent Addition: Add a solution of molecular bromine in acetic acid dropwise with constant stirring.^{[9][11]} The slow addition ensures that the bromine concentration remains low, allowing for controlled substitution and heat dissipation. Continue the addition until the

persistent orange color of bromine indicates that the reaction is complete and a slight excess of bromine is present.

- Reaction Quenching & Precipitation: Allow the flask to stand at room temperature for approximately 15 minutes to ensure complete reaction.^[9] Pour the reaction mixture into a large volume of cold water. The highly brominated aniline product is non-polar and insoluble in water, causing it to precipitate out as a solid.^{[9][12]}
- Purification: Filter the crude product using a Büchner funnel. Wash the solid with cold water to remove residual acid, followed by a dilute solution of sodium thiosulfate to quench any remaining unreacted bromine.^[13] The final and most important purification step is recrystallization from a suitable solvent, such as ethanol.^[9] This process of dissolving the solid in a hot solvent and allowing it to cool slowly yields high-purity crystals.

Workflow Visualization: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of polybrominated anilines.

Analytical Characterization and Trustworthiness

A protocol is only trustworthy if it is self-validating. The purity and identity of the synthesized **2,3,4,5,6-Pentabromoaniline** must be confirmed.

- Melting Point Analysis: This is the primary and most accessible method for assessing purity. A sharp melting point that matches the literature value (226 °C) is a strong indicator of a pure compound.[4] Impurities typically depress and broaden the melting point range.
- Spectroscopy: For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. ¹H NMR would show the disappearance of aromatic protons, while ¹³C NMR would confirm the number of unique carbon environments.
- Chromatography: Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and confirm the presence of a single product after purification.[1]

Applications in Research and Drug Development

While **2,3,4,5,6-Pentabromoaniline** is a relatively specialized reagent, its utility can be understood in two main contexts:

- Precursor for Fire Retardants: Polybrominated compounds are widely used as flame retardants. **2,3,4,5,6-Pentabromoaniline** serves as a reagent to synthesize polybrominated phenyls, which are incorporated into various materials to reduce their flammability.[4]
- Building Block in Medicinal Chemistry: Halogenated anilines are "privileged scaffolds" in drug discovery.[3] The bromine atoms can be replaced or used to direct further substitutions through advanced cross-coupling reactions. While aniline itself can be metabolized in the liver to form potentially toxic metabolites, modifying the ring with bulky, electron-withdrawing groups like bromine can block these metabolic pathways, potentially leading to safer drug candidates.[14]

Safety and Handling

Based on safety data for structurally similar compounds like tribromoaniline, **2,3,4,5,6-Pentabromoaniline** should be handled with care.[15]

- Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[15] Causes skin and serious eye irritation.
- Precautions:
 - Always handle in a well-ventilated chemical fume hood.[16]
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
 - Avoid breathing dust.
 - Store in a tightly closed container in a cool, dry place away from incompatible materials like strong acids.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3,4,5,6-PENTABROMOANILINE CAS#: 13665-98-0 [amp.chemicalbook.com]
- 5. ijcrt.org [ijcrt.org]
- 6. 2,3,4,5,6-PENTABROMOANILINE | 13665-98-0 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Preparation of 2,4,6 tribromoaniline | DOC [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]

- 12. Buy 2,4,5-Tribromoaniline | 615-86-1 [smolecule.com]
- 13. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]
- 14. news.umich.edu [news.umich.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3,4,5,6-Pentabromoaniline melting point and boiling point.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129659#2-3-4-5-6-pentabromoaniline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com